molecular formula C14H15NO2 B12110090 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione

5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione

Cat. No.: B12110090
M. Wt: 229.27 g/mol
InChI Key: CTVCWDPUSOPFPD-UHFFFAOYSA-N
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Description

5-(1-Phenylethyl)-5-azaspiro[24]heptane-4,7-dione is a heterocyclic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione typically involves the condensation of 1-phenylethylamine with a suitable cyclic ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the spirocyclic structure. Common reagents used in this synthesis include acetic acid and hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetonitrile.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted spirocyclic compounds.

Scientific Research Applications

5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione
  • 1-Phenyl-3,5-pyrazolidinedione

Uniqueness

5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(1-phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione

InChI

InChI=1S/C14H15NO2/c1-10(11-5-3-2-4-6-11)15-9-12(16)14(7-8-14)13(15)17/h2-6,10H,7-9H2,1H3

InChI Key

CTVCWDPUSOPFPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)C3(C2=O)CC3

Origin of Product

United States

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